2,6-Dichlorobenzoic acid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzoic acid. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of metabolic and pharmacokinetic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzoic acid-d3 typically involves the chlorination of benzoic acid derivatives. One common method starts with 2,6-dichlorobenzaldehyde, which undergoes chlorination in the presence of an organic solvent and a chlorinating agent to form 2,6-dichlorobenzoyl chloride. This intermediate is then hydrolyzed under alkaline conditions and subsequently acidified to yield 2,6-Dichlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterium-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichlorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Esterification: Formation of esters of 2,6-Dichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies of chemical kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,6-Dichlorobenzoic acid-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the metabolic and pharmacokinetic profiles of drugs. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions. The compound can act as a tracer, allowing researchers to study the detailed pathways and mechanisms of drug metabolism .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic acid: The non-deuterated version, commonly used in organic synthesis.
2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,3-Dichlorobenzoic acid: Similar structure but with chlorine atoms at different positions
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biochemical processes due to the presence of deuterium.
Eigenschaften
Molekularformel |
C7H4Cl2O2 |
---|---|
Molekulargewicht |
194.03 g/mol |
IUPAC-Name |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI-Schlüssel |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.